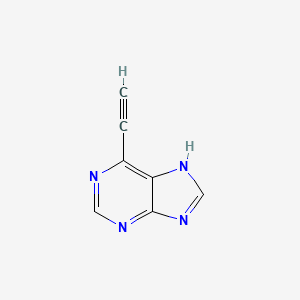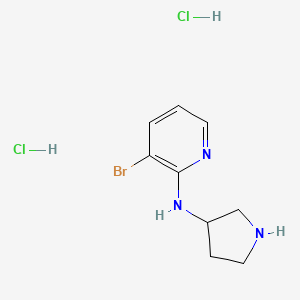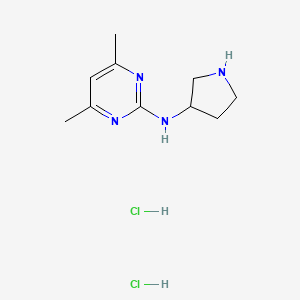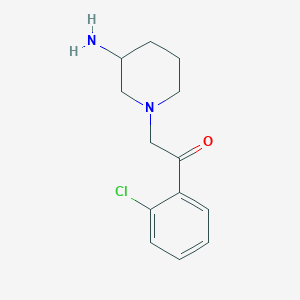
2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
説明
2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, also known as 2-AP1CPE, is a synthetic compound that has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug development, pharmacology, and biochemistry. This compound has been studied extensively in recent years, and its various properties have been explored in detail.
科学的研究の応用
Environmental Impact and Toxicity Studies
Endocrine Disruptors and Mitochondrial Function : Studies have highlighted the endocrine-disrupting properties of certain chlorinated compounds, such as DDT and DDE, focusing on their impact on reproductive and immune systems, as well as their action on mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Occupational Exposure and Health Effects : Research into chlorinated aliphatic solvents has shown associations with adverse health effects, including central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity, emphasizing the need for further prospective biomarker studies (Ruder, 2006).
Bioremediation of Contaminated Soils : Investigations into the biodegradation of DDT in soils highlight the potential of certain bacteria and fungi to significantly reduce soil concentrations of such contaminants, suggesting approaches for the bioremediation of DDT-contaminated soils (Foght et al., 2001).
Exposure to DDT in Tropical and Northern Regions : A comparative assessment of DDT exposure among populations in the tropics and indigenous populations in the Arctic has underscored the significance of nonoccupational inhalation exposure from indoor residual spraying as a relevant pathway (Ritter et al., 2010).
Pharmacological and Chemical Properties
Neurokinin-3 Receptor Antagonists : A review on neurokinin-3 (NK-3) receptor antagonists addresses recent advances in this area, with a focus on their potential therapeutic applications in pain/inflammation and possibly in pulmonary and gastrointestinal diseases (Giardina et al., 2000).
Chlorogenic Acid (CGA) Pharmacology : The pharmacological effects of Chlorogenic Acid (CGA), including its antioxidant, anti-inflammatory, and neuroprotective activities, have been reviewed, highlighting its potential in modulating lipid and glucose metabolism (Naveed et al., 2018).
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-6-2-1-5-11(12)13(17)9-16-7-3-4-10(15)8-16/h1-2,5-6,10H,3-4,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMAHZQVVODRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



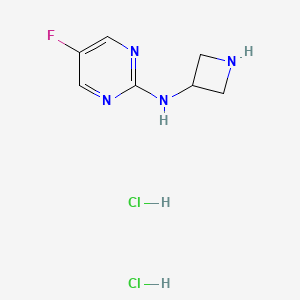


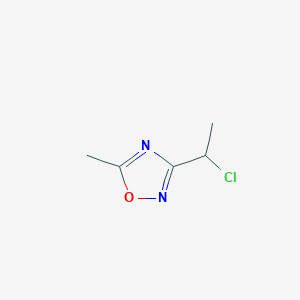
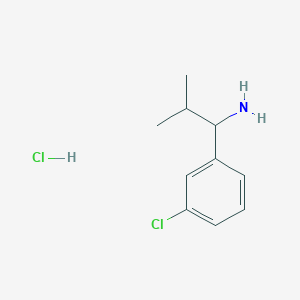
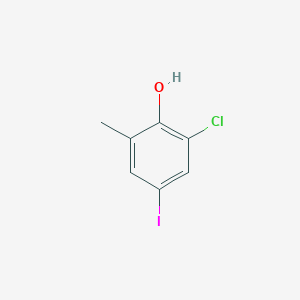
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)

